molecular formula C20H17ClN2O5 B2927088 N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide CAS No. 1359393-17-1

N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide

Cat. No.: B2927088
CAS No.: 1359393-17-1
M. Wt: 400.82
InChI Key: ZYPJXOLASNGMQI-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-5-methyl-7-{[(methylamino)carbonyl]amino}-3-phenyl-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O5 and its molecular weight is 400.82. The purity is usually 95%.
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Scientific Research Applications

Receptor Agonist Activities

Research has revealed that carboxamide-type synthetic cannabinoids, including compounds with structures similar to the specified chemical, act as agonists for CB1 and CB2 receptors. These compounds' enantiomers have been synthesized and evaluated, demonstrating differential activities towards these receptors. For instance, certain enantiomers show a preference for CB1 receptor activation, while others may favor CB2 receptor activities. This distinction in receptor affinity is significant for understanding the pharmacological profiles of these compounds and their potential therapeutic applications, particularly in areas related to pain management, inflammation, and neurodegenerative diseases (Doi et al., 2017).

Antibacterial Properties

Certain derivatives of the chemical structure have been studied for their antibacterial activities. For example, pyridonecarboxylic acids and their analogues, which share a similar core structure, have demonstrated significant antibacterial properties against various bacterial strains. These findings suggest potential applications of these compounds in developing new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacterial infections (Egawa et al., 1984).

Antiviral Research

The study of fluorine-containing compounds, similar to the provided chemical structure, has extended into antiviral research, particularly concerning HIV integrase inhibitors. These compounds are pivotal in the development of antiretroviral therapy for HIV/AIDS, highlighting their importance in current pharmaceutical research aimed at controlling and treating HIV infections (Monteagudo et al., 2007).

Analytical and Forensic Applications

The differentiation of structural isomers of synthetic cannabinoids, including those with a similar makeup to the specified compound, is critical in forensic science. Novel methodologies employing mass spectrometry have been developed to distinguish between these isomers, facilitating the identification and classification of synthetic cannabinoids in legal and forensic investigations (Murakami et al., 2016).

Properties

IUPAC Name

methyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O5/c1-26-14-7-8-16-15(9-14)18(10-17(23-16)20(25)27-2)28-11-19(24)22-13-5-3-12(21)4-6-13/h3-10H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPJXOLASNGMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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